

# TSR-011: A Comparative Analysis of its Kinase Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase selectivity of **TSR-011** (belizatinib) against other notable ALK/TRK inhibitors, supported by available preclinical data.

**TSR-011**, also known as belizatinib, is a potent, orally available dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRK) A, B, and C.[1][2][3] Its development, however, was discontinued due to the competitive landscape of ALK inhibitors and benefit/risk considerations.[4][5] This guide provides a comparative overview of the cross-reactivity profile of **TSR-011** against other dual ALK/TRK inhibitors, namely entrectinib and repotrectinib, to aid researchers in understanding its selectivity and potential off-target effects.

## **Kinase Inhibition Profile: A Comparative Look**

While a comprehensive, publicly available kinome scan for **TSR-011** is limited, preclinical data highlights its high potency against its primary targets. The half-maximal inhibitory concentration (IC50) for wild-type ALK is 0.7 nM, and for pan-TRK kinases, it is less than 3 nM.[1][2] **TSR-011** also demonstrated significant activity against the crizotinib-resistant L1196M ALK mutation.[1]

For a comparative perspective, the following table summarizes the known inhibitory activities of **TSR-011**, entrectinib, and repotrectinib against their primary targets and a selection of off-target kinases. It is important to note that the breadth of publicly available kinase screening data varies for each compound.



| Kinase Target        | TSR-011<br>(Belizatinib) IC50<br>(nM) | Entrectinib IC50<br>(nM) | Repotrectinib IC50<br>(nM) |
|----------------------|---------------------------------------|--------------------------|----------------------------|
| Primary Targets      |                                       |                          |                            |
| ALK                  | 0.7[1][2]                             | 12                       | 0.071 - 4.46               |
| TRKA                 | <3[1]                                 | 1                        | 0.071 - 4.46               |
| TRKB                 | <3[1]                                 | 3                        | 0.071 - 4.46               |
| TRKC                 | <3[1]                                 | 5                        | 0.071 - 4.46               |
| ROS1                 | Not Publicly Available                | 7                        | 0.071 - 4.46               |
| Selected Off-Targets |                                       |                          |                            |
| hERG                 | 172 (functional assay) [3]            | Not Publicly Available   | Not Publicly Available     |
| hNav1.5              | 7600[3]                               | Not Publicly Available   | Not Publicly Available     |
| Calcium Channel      | >10000[3]                             | Not Publicly Available   | Not Publicly Available     |

## **Understanding the Significance of Cross-Reactivity**

The selectivity of a kinase inhibitor is a critical factor in its therapeutic index. Off-target inhibition can lead to unforeseen side effects or, in some cases, provide unexpected therapeutic benefits. The data, although limited for **TSR-011**, suggests high potency against its intended targets. The off-target activity on ion channels like hERG indicates the potential for cardiovascular side effects, a common consideration in kinase inhibitor development.

In comparison, entrectinib and repotrectinib are also potent dual ALK/TRK inhibitors, with repotrectinib showing particularly high potency against a range of mutations. The broader kinase selectivity profiles for these approved drugs are more extensively characterized, providing a more complete picture of their potential off-target effects.

# **Experimental Methodologies**



Detailed experimental protocols for the specific kinase assays performed on **TSR-011** are not publicly available. However, a common and robust method for determining kinase inhibitor selectivity is the KINOMEscan<sup>™</sup> competitive binding assay. The following is a generalized protocol representative of this methodology.

# Representative Experimental Protocol: KINOMEscan™ Competitive Binding Assay

This assay quantifies the binding of a test compound to a panel of kinases.

- · Preparation of Reagents:
  - Kinases are tagged with a unique DNA identifier.
  - An immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).
  - The test compound (e.g., TSR-011) is serially diluted to a range of concentrations.
- Binding Competition:
  - The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together.
  - The test compound competes with the immobilized ligand for binding to the kinase's active site.
- · Quantification of Bound Kinase:
  - The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of associated DNA tag.
  - A lower amount of bound kinase indicates stronger competition from the test compound.
- Data Analysis:
  - The results are typically expressed as the percentage of the control (vehicle-treated) signal.



• These values can be used to calculate the dissociation constant (Kd) or IC50, which represent the binding affinity of the compound for each kinase.

# Visualizing Kinase Selectivity and Signaling

To illustrate the concepts of kinase inhibitor selectivity and the signaling pathways involved, the following diagrams are provided.



Click to download full resolution via product page

Caption: Conceptual overview of TSR-011's kinase selectivity.





Click to download full resolution via product page

Caption: Simplified ALK and TRK signaling pathways inhibited by TSR-011.





Click to download full resolution via product page

Caption: Workflow of a KINOMEscan competitive binding assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas PMC [pmc.ncbi.nlm.nih.gov]



- 4. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas UCL Discovery [discovery.ucl.ac.uk]
- To cite this document: BenchChem. [TSR-011: A Comparative Analysis of its Kinase Cross-Reactivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b606013#cross-reactivity-profile-of-tsr-011-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com